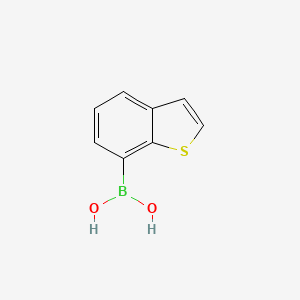

1-Benzothien-7-ylboronic acid

Übersicht

Beschreibung

1-Benzothien-7-ylboronic acid is an organoboron compound with the molecular formula C8H7BO2S and a molecular weight of 178.02 g/mol . It is a boronic acid derivative of benzothiophene, which is a sulfur-containing heterocyclic compound. This compound is primarily used in research and development, particularly in the fields of organic synthesis and medicinal chemistry .

Vorbereitungsmethoden

1-Benzothien-7-ylboronic acid can be synthesized through various methods. One common synthetic route involves the reaction of 7-bromo-1-benzothiophene with n-butyllithium in tetrahydrofuran at -78°C, followed by the addition of trimethyl borate . The reaction mixture is then allowed to warm to room temperature and stirred overnight. The product is obtained by extraction with ethyl acetate and subsequent purification .

Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthetic route mentioned above can be scaled up for larger quantities if needed.

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling Reactions

1-Benzothien-7-ylboronic acid serves as a key building block in Pd-catalyzed Suzuki-Miyaura couplings, enabling the synthesis of bi(hetero)aryls. For example:

- Reaction with polycyclic bromides : Coupling with bromides like 4-bromo-9-methyl-9H-carbazole (9a ) or 1-bromopyrene (10 ) yields biaryls 5a–c , 6 , and 7 under PdCl₂(dppf) catalysis with KF as a base in toluene/methanol (70°C, 24 h) .

- Catalyst systems : Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) achieves yields >80% for acenaphthylene-fused heteroarenes .

| Substrate | Product | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| 1-Bromodibenzofuran | Acenaphthylene-fused furan | Pd(dppf)Cl₂·CH₂Cl₂ | 86 | |

| 4-Bromo-9-methylcarbazole | Biaryl 5a | PdCl₂(dppf) | 92 |

Iodination Reactions

The biaryl products from Suzuki couplings undergo iodination for subsequent functionalization:

- Conditions : Treatment with nBuLi (−50°C, THF) followed by iodine (1.5 equiv) yields iodides 12a–c (84–92% yields) .

- Application : These iodides serve as intermediates in Mallory-type photocyclizations to synthesize benzo-fused thiahelicenes (2a–c ) .

Trifluoromethyltelluration

This compound participates in copper-mediated trifluoromethyltelluration:

- Reagents : [Me₄N][TeCF₃], Cu(OTf)₂, and 2,2′-bipyridine in acetone under dry air .

- Yield : Heteroaryl substrates (e.g., benzothiophene derivatives) achieve 66–83% yields .

| Substrate | Product | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Benzo[b]thiophene-2-yl | CF₃Te-aryl adduct | Cu(OTf)₂, dry air | 83 |

Bioconjugation and Enzyme Inhibition

The boronic acid moiety enables interactions with biomolecules:

- β-lactamase inhibition : Analogues like 4,7-dichloro-benzothien-2-yl sulfonylaminomethyl boronic acid (DSABA) inhibit class D β-lactamases (IC₅₀ = 5.6 μM) .

- Drug conjugation : Facilitates attachment to biomolecules via sulfonamide or ester linkages, enhancing drug delivery specificity .

Heterocycle Functionalization

This compound enables access to complex heterocycles:

- Pyrimidine derivatives : Coupling with chloropyrimidines forms biaryl intermediates for kinase inhibitors (e.g., JNK inhibitors) .

- Azafluoranthenes : Reaction with pyridylboronic acids yields nitrogen-doped polyaromatics .

Key Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

1-Benzothien-7-ylboronic acid has several scientific research applications, including:

Organic Synthesis: It is used as a building block in the synthesis of various organic compounds, particularly in the formation of carbon-carbon bonds through coupling reactions.

Medicinal Chemistry: It is used in the development of potential therapeutic agents, particularly in the synthesis of compounds with anti-cancer, anti-inflammatory, and anti-viral properties.

Material Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, with unique electronic and optical properties.

Wirkmechanismus

The mechanism of action of 1-benzothien-7-ylboronic acid primarily involves its ability to participate in various coupling reactions. In the Suzuki-Miyaura coupling reaction, for example, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved in these reactions depend on the specific substrates and reaction conditions used.

Vergleich Mit ähnlichen Verbindungen

1-Benzothien-7-ylboronic acid can be compared with other boronic acid derivatives, such as:

1-Benzothiophene-2-boronic acid: This compound has a similar structure but with the boronic acid group attached at the 2-position of the benzothiophene ring.

Phenylboronic acid: This compound has a simpler structure with the boronic acid group attached to a benzene ring.

2-Thiopheneboronic acid: This compound has a similar structure but with the boronic acid group attached to a thiophene ring instead of a benzothiophene ring.

This compound is unique due to its specific substitution pattern on the benzothiophene ring, which can influence its reactivity and selectivity in various chemical reactions.

Biologische Aktivität

1-Benzothien-7-ylboronic acid (C8H7BO2S) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as a potential therapeutic agent against various diseases. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

This compound is characterized by the following properties:

- Molecular Formula : C8H7BO2S

- Molecular Weight : 165.02 g/mol

- Melting Point : 256-260 °C

- Purity : ≥95%

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. Its boronic acid functional group allows it to form reversible covalent bonds with serine residues in enzymes, which is particularly significant in the context of β-lactamase inhibition.

Enzyme Inhibition

This compound has been studied for its inhibitory effects on β-lactamases, which are enzymes produced by bacteria that confer resistance to β-lactam antibiotics. The compound exhibits significant inhibitory activity against class A, C, and D β-lactamases, making it a candidate for overcoming antibiotic resistance.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound and related compounds:

-

Inhibition of Biofilm Formation

- A study demonstrated that derivatives of benzothienylboronic acids inhibit biofilm formation by Pseudomonas aeruginosa, reducing virulence factors without the need for antibiotics.

-

Pharmacokinetic Studies

- Preliminary pharmacokinetic evaluations suggest favorable absorption profiles when administered intravenously, although optimization is necessary for enhanced therapeutic efficacy.

-

Safety Profile

- Toxicological assessments indicate that this compound is non-toxic to human cells, which is critical for its development as a therapeutic agent.

Future Directions

The potential applications of this compound extend into various fields including:

- Drug Development : Its role as a β-lactamase inhibitor positions it as a valuable asset in the design of new antibiotics.

- Cancer Therapy : Further investigation into its anticancer properties could lead to novel treatment strategies.

- Sensor Technology : The compound's reactivity may also lend itself to applications in biosensors for detecting specific biomolecules.

Eigenschaften

IUPAC Name |

1-benzothiophen-7-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BO2S/c10-9(11)7-3-1-2-6-4-5-12-8(6)7/h1-5,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVFILKCRCVFHPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C(=CC=C1)C=CS2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80586296 | |

| Record name | 1-Benzothiophen-7-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80586296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

628692-17-1 | |

| Record name | B-Benzo[b]thien-7-ylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=628692-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzothiophen-7-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80586296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Benzothien-7-ylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.